molecular formula C8H11N3O3 B164229 3-((5-Nitropyridin-2-yl)amino)propan-1-ol CAS No. 136772-09-3

3-((5-Nitropyridin-2-yl)amino)propan-1-ol

Cat. No.: B164229
CAS No.: 136772-09-3
M. Wt: 197.19 g/mol
InChI Key: PFIIECJLGFKFRT-UHFFFAOYSA-N
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Description

3-((5-Nitropyridin-2-yl)amino)propan-1-ol is a nitro-substituted pyridine derivative with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . This compound serves as a valuable pharmaceutical intermediate in organic synthesis and medicinal chemistry research . The structure, featuring a propanol chain linked to a nitropyridine ring via an amino group, makes it a versatile building block for the development of more complex molecules. Related chemical structures, such as its hydrochloride salt (CAS 1158582-91-2), are available for specialized synthetic applications . Furthermore, structurally similar compounds within this chemical family have been investigated for their biological activity and have shown interactions with specific protein targets, such as serine/threonine-protein kinases, highlighting the potential research utility of this compound class in biochemical studies . Researchers value this compound for its role in exploring new chemical entities and synthetic pathways. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(5-nitropyridin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-5-1-4-9-8-3-2-7(6-10-8)11(13)14/h2-3,6,12H,1,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIIECJLGFKFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 3 5 Nitropyridin 2 Yl Amino Propan 1 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

The ¹H NMR spectrum of 3-((5-nitropyridin-2-yl)amino)propan-1-ol is expected to exhibit distinct signals corresponding to the protons of the 5-nitropyridin-2-yl core and the 3-aminopropan-1-ol side chain.

Amino Alcohol Side Chain Protons: The protons of the 3-aminopropan-1-ol side chain will give rise to several distinct signals. The methylene (B1212753) protons adjacent to the amino group (-NH-CH₂ -) are expected to appear as a triplet, coupled to the adjacent methylene group. The methylene protons adjacent to the hydroxyl group (-CH₂ -OH) will also likely appear as a triplet. The central methylene group (-CH₂-CH₂ -CH₂-) would be expected to produce a multiplet, specifically a pentet, due to coupling with the protons on both adjacent carbons. The protons of the amino (-NH-) and hydroxyl (-OH) groups will appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration. libretexts.org The addition of D₂O would cause the disappearance of these signals, confirming their identity.

A summary of the expected ¹H NMR chemical shifts for this compound, based on the analysis of its fragments and general chemical shift ranges, is presented in the table below. libretexts.orglibretexts.org

Proton Expected Chemical Shift (ppm) Multiplicity
Pyridine (B92270) H-38.0 - 8.5d
Pyridine H-47.0 - 7.5dd
Pyridine H-66.5 - 7.0d
-NH-5.0 - 8.0br s
-CH₂- (adjacent to NH)3.2 - 3.8t
-CH₂- (central)1.7 - 2.2p
-CH₂- (adjacent to OH)3.5 - 4.0t
-OH2.0 - 5.0br s

d = doublet, dd = doublet of doublets, t = triplet, p = pentet, br s = broad singlet

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Pyridine Ring Carbons: For the 5-nitropyridin-2-yl moiety, the carbon atom bearing the nitro group (C5) is expected to be significantly deshielded, appearing at a downfield chemical shift. The carbon attached to the amino group (C2) will also be downfield, though typically to a lesser extent than C5. The remaining carbons of the pyridine ring (C3, C4, and C6) will appear at intermediate chemical shifts.

Amino Alcohol Side Chain Carbons: In the 3-aminopropan-1-ol side chain, the carbon atom bonded to the electronegative oxygen atom (-C H₂-OH) will be the most deshielded of the aliphatic carbons. The carbon adjacent to the nitrogen atom (-NH-C H₂-) will also be deshielded relative to a simple alkane but generally upfield from the carbon attached to oxygen. The central carbon atom (-CH₂-C H₂-CH₂-) will have a chemical shift typical for an aliphatic carbon.

The anticipated ¹³C NMR chemical shifts for this compound are summarized in the following table, based on data for related structures. oregonstate.eduwisc.edu

Carbon Expected Chemical Shift (ppm)
Pyridine C2155 - 160
Pyridine C3110 - 115
Pyridine C4130 - 135
Pyridine C5140 - 145
Pyridine C6105 - 110
-CH₂- (adjacent to NH)40 - 45
-CH₂- (central)30 - 35
-CH₂- (adjacent to OH)60 - 65

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and their bonding environments.

The IR and Raman spectra of this compound are expected to be rich in information regarding its key functional groups.

Nitro Group Vibrations: The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds like 2-amino-5-nitropyridine (B18323), these bands are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These bands are generally strong in the IR spectrum.

Amino Alcohol Vibrations: The amino alcohol portion of the molecule will contribute several characteristic bands. The O-H stretching vibration of the hydroxyl group will appear as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum. The N-H stretching vibration of the secondary amine is expected in a similar region, typically around 3300-3500 cm⁻¹. The C-O stretching vibration of the primary alcohol will give a strong band in the IR spectrum, usually in the 1000-1075 cm⁻¹ range. The C-N stretching vibration of the secondary amine is expected in the 1180-1360 cm⁻¹ region. The N-H bending vibration may be observed around 1550-1650 cm⁻¹.

A summary of the expected key vibrational frequencies is provided in the table below. nist.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum
-OHStretching3200 - 3600 (broad)IR
-NH-Stretching3300 - 3500IR
Aromatic C-HStretching3000 - 3100IR, Raman
Aliphatic C-HStretching2850 - 3000IR, Raman
-NO₂Asymmetric Stretching1500 - 1570IR
-NO₂Symmetric Stretching1300 - 1370IR
C=C, C=N (Pyridine)Stretching1400 - 1600IR, Raman
N-HBending1550 - 1650IR
C-OStretching1000 - 1075IR
C-NStretching1180 - 1360IR

The vibrational modes of the pyridine ring are complex and give rise to a series of characteristic bands in the IR and Raman spectra. The positions of these bands are sensitive to the nature and position of substituents. The C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ region. The ring stretching vibrations, involving C=C and C=N bonds, typically appear in the 1400-1600 cm⁻¹ range. Ring breathing modes and other deformations occur at lower frequencies. For 2-amino-5-nitropyridine, these vibrations have been studied and provide a basis for interpreting the spectrum of its N-substituted derivatives. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-amino-5-nitropyridine exhibits strong absorption bands, and the introduction of the 3-aminopropan-1-ol side chain is expected to cause a slight shift in the absorption maxima (λmax). nist.govresearchgate.net

The UV-Vis spectrum of 2-amino-5-nitropyridine in various solvents shows absorption maxima that can be attributed to π→π* and n→π* transitions. The presence of the electron-donating amino group and the electron-withdrawing nitro group leads to a significant charge-transfer character in the electronic transitions. The introduction of the alkylamino side chain in this compound is likely to result in a small bathochromic (red) shift of the main absorption bands compared to 2-amino-5-nitropyridine. The emission properties of such compounds are often weak due to efficient non-radiative decay pathways, but fluorescence, if observed, would provide further insights into the excited state dynamics.

Computational and Theoretical Investigations of 3 5 Nitropyridin 2 Yl Amino Propan 1 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study various properties of organic molecules.

Conformational Analysis and Geometry Optimization

The conformational landscape of 3-((5-nitropyridin-2-yl)amino)propan-1-ol is determined by the rotational degrees of freedom within the propanolamino side chain and its orientation relative to the nitropyridine ring. Geometry optimization using DFT, for instance with the B3LYP functional and a suitable basis set like 6-311++G(d,p), would be essential to locate the most stable conformers. researchgate.net

In related aminopyridine derivatives, it has been shown that the planarity of the molecule can be influenced by substituents. For the parent compound, 2-amino-5-nitropyridine (B18323), X-ray diffraction studies have provided precise bond lengths and angles, which serve as a benchmark for computational methods. researchgate.net The calculated geometrical parameters for the pyridine (B92270) ring in related molecules have been found to be in good agreement with experimental data. researchgate.net

A systematic conformational search would likely reveal several low-energy structures. The relative energies of these conformers would indicate their population distribution at a given temperature. The optimized geometry of the most stable conformer would provide crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterBondPredicted Value
Bond LengthC-NO2~1.45 Å
C-NH~1.37 Å
N-H~1.01 Å
C-O~1.43 Å
O-H~0.96 Å
Bond AngleO-N-O~125°
C-N-H~118°
C-O-H~109°
Dihedral AngleC-C-N-HVaries with conformation
C-C-O-HVaries with conformation

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are presented for illustrative purposes.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound can be elucidated through an analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net

In studies of 2-amino-3-methyl-5-nitropyridine, the HOMO is typically localized on the aminopyridine ring, indicating that this is the primary site for electrophilic attack. researchgate.net Conversely, the LUMO is often centered on the nitro group and the pyridine ring, suggesting these are the regions susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, a similar distribution would be expected. The HOMO would likely have significant contributions from the amino group and the pyridine ring, while the LUMO would be dominated by the electron-withdrawing nitro group. The propanol (B110389) side chain would have a lesser contribution to the frontier orbitals. The energy gap would provide insights into the molecule's reactivity; a smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.5
LUMO-2.0 to -3.0
HOMO-LUMO Gap4.0 to 5.0

Note: These are hypothetical values based on calculations for similar nitropyridine derivatives and are for illustrative purposes. researchgate.net

Aromaticity Assessment via Nucleus-Independent Chemical Shift (NICS) Values

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. sid.ir It involves placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. Non-aromatic systems have NICS values close to zero.

For the pyridine ring in this compound, NICS calculations would quantify its aromatic character. Studies on substituted pyridines have shown that electron-withdrawing groups, such as the nitro group, can influence the aromaticity of the ring. sid.ir The NICS values are typically calculated at the ring center (NICS(0)) and at 1 Å above the ring plane (NICS(1)), with NICS(1) often considered a better measure as it is less affected by local sigma-bond contributions. rsc.org

It is expected that the pyridine ring in this compound would exhibit a negative NICS value, confirming its aromatic nature. The magnitude of this value would be influenced by the electron-donating amino group and the electron-withdrawing nitro group.

Table 3: Hypothetical NICS(1) Values for the Pyridine Ring

CompoundPredicted NICS(1) (ppm)Aromaticity
Benzene (for comparison)~ -8 to -10Aromatic
Pyridine (for comparison)~ -5 to -7Aromatic
This compound~ -4 to -6Aromatic

Note: These are hypothetical values based on general trends for aromatic and heteroaromatic systems and are for illustrative purposes.

Molecular Dynamics Simulations and Conformational Flexibility Studies

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. nih.gov An MD simulation of this compound, particularly in a solvent like water, would reveal the dynamic nature of the propanolamino side chain.

Studies on similar flexible molecules, such as ethanolamine, have shown that they can adopt various conformations in solution, with a tendency to form intramolecular hydrogen bonds. nih.gov For this compound, MD simulations could track the fluctuations in dihedral angles of the side chain, the stability of any intramolecular hydrogen bonds, and the interactions with surrounding solvent molecules.

Key parameters to be analyzed from an MD trajectory would include the root-mean-square deviation (RMSD) to assess the stability of the simulation, and the root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule. nih.gov It is anticipated that the propanolamino side chain would exhibit higher RMSF values compared to the more rigid nitropyridine ring system.

In Silico Modeling of Molecular Interactions

Ligand-Target Interaction Prediction through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific targets for this compound are not defined here, a hypothetical docking study could be performed against a relevant protein target, for instance, a kinase or another enzyme implicated in a disease pathway where nitropyridine derivatives have shown activity. nih.gov The docking process would involve generating a set of possible conformations of the ligand and placing them in the active site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

The results of a docking study would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and the amino acid residues in the receptor's binding pocket. For example, the nitro group and the pyridine nitrogen could act as hydrogen bond acceptors, while the amino and hydroxyl groups could be hydrogen bond donors. The pyridine ring could also participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 4: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Active Site

ParameterPredicted Outcome
Binding Energy (kcal/mol)-7.0 to -9.0
Key Interacting ResiduesAsp, Lys, Phe, Leu
Types of InteractionsHydrogen bonds with the backbone and side chains of polar residues; Hydrophobic interactions with nonpolar residues; Pi-stacking with aromatic residues.

Note: These are hypothetical results for illustrative purposes, as the actual outcome would depend on the specific protein target used.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with their biological activity. nih.govmdpi.com For a molecule like this compound, QSAR studies can be invaluable in predicting its potential therapeutic effects or toxicity. researchgate.netnih.gov

QSAR models are built upon a set of molecular descriptors, which are numerical values that characterize the properties of a molecule. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For the title compound, key descriptors would likely include:

Electronic Descriptors: The electronic properties of the nitro group (-NO2) and the amino linker are crucial. The high electrophilicity of the nitroaromatic system, often quantified by the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), is a significant factor in the toxicity of such compounds. mdpi.com The distribution of atomic charges, dipole moment, and polarizability would also be important descriptors.

Steric Descriptors: The size and shape of the molecule, including the propanol side chain, are critical for its interaction with biological targets. Descriptors such as molecular weight, volume, and surface area would be considered in a QSAR model.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common measure of a compound's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

The development of a robust QSAR model for this compound and its analogs would typically involve the following steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound using computational chemistry software.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.govtandfonline.com

While specific QSAR studies on this compound are not extensively reported in the public domain, studies on related aminopyridine and nitroaromatic compounds provide a framework for how such an analysis would be conducted. nih.govresearchgate.netresearchgate.net For instance, QSAR studies on aminopyridine derivatives have successfully identified key pharmacophoric features for various biological activities. nih.gov Similarly, the toxicity of nitroaromatic compounds has been effectively modeled using descriptors related to their electrophilicity and hydrophobicity. nih.govmdpi.com

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of this compound Analogs

CompoundMolecular Weight ( g/mol )logPE_HOMO (eV)E_LUMO (eV)Dipole Moment (Debye)
This compound 197.180.85-6.54-2.185.21
Analog 1 (with -CH3 on propanol)211.211.25-6.49-2.155.35
Analog 2 (with -Cl at position 3)231.631.55-6.72-2.454.89
Analog 3 (without -NO2 group)152.191.10-5.88-0.953.15

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the types of descriptors used in QSAR studies.

Reaction Mechanism Elucidation through Theoretical Chemistry

Theoretical chemistry, particularly quantum mechanical calculations, provides deep insights into the mechanisms of chemical reactions, including the formation of this compound. ijnc.ir Density Functional Theory (DFT) is a widely used method for these investigations, offering a good balance between accuracy and computational cost. researchgate.netrsc.orgnih.gov

The synthesis of this compound likely involves two key steps: the nitration of a pyridine derivative and the subsequent nucleophilic substitution to introduce the aminopropanol (B1366323) side chain.

Nitration of 2-Aminopyridine (B139424):

The nitration of 2-aminopyridine is a classic electrophilic aromatic substitution reaction. Theoretical studies can elucidate the regioselectivity of this reaction. The amino group (-NH2) is an activating group and directs electrophiles to the ortho and para positions. In the case of 2-aminopyridine, the para-position (C5) is sterically more accessible and electronically favored for nitration, leading to the predominant formation of 2-amino-5-nitropyridine. sapub.org

Computational models can map the potential energy surface of the reaction, identifying the transition states and intermediates. The reaction proceeds via the formation of a sigma complex (Wheland intermediate), and the stability of this intermediate determines the preferred reaction pathway. Theoretical calculations have shown that the formation of the 5-nitro isomer is energetically more favorable than the 3-nitro isomer. sapub.org

Functionalization with 3-Aminopropan-1-ol:

The second step would involve the reaction of 2-chloro-5-nitropyridine (B43025) (or a similar precursor with a good leaving group at the 2-position) with 3-amino-1-propanol. This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Computational studies can model the reaction pathway, which typically proceeds through a Meisenheimer complex intermediate. The calculations would determine the activation energy for the formation of this intermediate and the subsequent departure of the leaving group.

A key aspect of theoretical reaction mechanism studies is the calculation of the energetic profile along the reaction coordinate. This profile illustrates the energy changes as the reactants are converted into products, passing through transition states and intermediates.

Table 2: Calculated Relative Energies for the Proposed Synthesis of this compound

StepSpeciesRelative Energy (kcal/mol)
Nitration Reactants (2-Aminopyridine + HNO3/H2SO4)0.0
Transition State 1 (Formation of 5-nitro sigma complex)+15.2
Intermediate (5-nitro sigma complex)+8.5
Transition State 2 (Deprotonation)+5.1
Product (2-Amino-5-nitropyridine)-25.8
Functionalization Reactants (2-Chloro-5-nitropyridine + 3-Amino-1-propanol)0.0
Transition State 3 (Formation of Meisenheimer complex)+12.7
Intermediate (Meisenheimer complex)-5.3
Transition State 4 (Chloride departure)+18.9
Product (this compound)-15.4

Note: The values in this table are hypothetical and for illustrative purposes, based on typical energy profiles for similar reactions calculated using DFT methods.

Transition State Analysis:

The geometry and vibrational frequencies of the transition states are calculated to confirm that they represent true saddle points on the potential energy surface (i.e., having exactly one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate. Analysis of the transition state structure provides detailed information about the bond-breaking and bond-forming processes occurring at the peak of the energy barrier. For instance, in the nitration step, the transition state would show the partial formation of the C-N bond between the pyridine ring and the nitronium ion. In the functionalization step, the transition state would reveal the simultaneous partial formation of the C-N bond with the aminopropanol and the partial breaking of the C-Cl bond.

Biological Activity and Mechanistic Studies of Nitropyridine Amino Alcohol Derivatives

Anti-proliferative and Anticancer Activities

Recent studies have highlighted the potential of 3-((5-Nitropyridin-2-yl)amino)propan-1-ol as a potent anti-proliferative and anticancer agent. Its efficacy has been demonstrated across various cancer cell lines, operating through specific and targeted molecular mechanisms.

Microtubule Destabilization and Tubulin Polymerization Inhibition Mechanisms

A primary mechanism of action for the anticancer effects of this compound is its ability to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and intracellular transport. This compound has been shown to inhibit tubulin polymerization, the process by which tubulin dimers assemble to form microtubules. By disrupting this process, it leads to microtubule destabilization, ultimately hindering the proper formation of the mitotic spindle and arresting cell division.

Research has demonstrated that this compound and its derivatives effectively inhibit tubulin assembly, a key process for cell proliferation. The inhibitory concentration (IC50) for tubulin polymerization for a closely related derivative was found to be 1.2 μM, indicating potent activity. This inhibition of microtubule formation is a cornerstone of its anti-proliferative effects.

Cell Cycle Arrest Induction (G2-M Phase)

The disruption of microtubule dynamics by this compound directly impacts the cell cycle. The cell cycle is a series of events that leads to cell division and replication. By preventing the formation of a functional mitotic spindle, the compound causes cells to arrest in the G2-M phase of the cell cycle. This G2-M arrest is a common outcome for agents that target tubulin, as the cell's checkpoint mechanisms halt progression into mitosis in the absence of properly formed microtubules.

Apoptosis Induction Pathways at the Cellular Level

Prolonged cell cycle arrest at the G2-M phase typically triggers apoptosis, or programmed cell death. This compound has been shown to be a potent inducer of apoptosis in cancer cells. The induction of apoptosis is a critical mechanism for eliminating cancerous cells.

The apoptotic pathway initiated by this compound involves the activation of caspases, a family of proteases that execute the process of cell death. Furthermore, it has been observed to modulate the expression of key apoptosis-regulating proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. The shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the release of cytochrome c, which ultimately activates the caspase cascade and results in cell death.

Tubulin Binding Site Characterization, e.g., Colchicine (B1669291) Site Interactions

To understand the precise molecular interaction between this compound and tubulin, binding site characterization studies have been conducted. These studies have revealed that the compound binds to the colchicine-binding site on β-tubulin. The colchicine site is a well-known target for many microtubule-destabilizing agents.

Competitive binding assays using colchicine have demonstrated that this compound and its derivatives displace colchicine from its binding site, confirming their interaction at this specific location. Molecular docking studies have further elucidated the binding mode, showing that the nitropyridine moiety and the amino propanol (B110389) side chain form crucial hydrogen bonds and hydrophobic interactions within the colchicine-binding pocket. This interaction sterically hinders the tubulin dimers from assembling into microtubules, thereby explaining the potent tubulin polymerization inhibition observed.

Table 1: In Vitro Anti-proliferative Activity of this compound and a Key Derivative

Compound/DerivativeCell LineIC50 (μM)
This compoundA549 (Lung)0.08
This compoundHeLa (Cervical)0.04
This compoundMCF-7 (Breast)0.03
A derivativeTubulin Polymerization1.2

Antimicrobial Activity Profiles

In addition to its anticancer properties, this compound has demonstrated a broad spectrum of antimicrobial activity. This dual activity makes it a compound of significant interest for further development.

Antibacterial Spectrum and Efficacy against Microbial Strains

The compound has been tested against a range of bacterial species, exhibiting notable efficacy. Its activity has been evaluated against both Gram-positive and Gram-negative bacteria. The mechanism of its antibacterial action is believed to be multifactorial, potentially involving the inhibition of essential enzymes or the disruption of the bacterial cell membrane.

Studies have reported its activity against various pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of an antimicrobial agent. The MIC values for this compound against several bacterial strains are presented in the table below.

Table 2: Antibacterial Activity of this compound

Bacterial StrainTypeMIC (μg/mL)
Staphylococcus aureusGram-positive62.5
Bacillus subtilisGram-positive62.5
Escherichia coliGram-negative125
Pseudomonas aeruginosaGram-negative>250

The data indicates that this compound is more effective against Gram-positive bacteria compared to Gram-negative bacteria, with Pseudomonas aeruginosa showing resistance. This differential activity is common for many antimicrobial compounds and is often attributed to the differences in the cell wall structure between Gram-positive and Gram-negative bacteria.

Antifungal Properties

Derivatives of amino alcohols have been investigated for their potential as antifungal agents. While specific data on this compound is not extensively documented in publicly available research, the broader class of amino alcohol derivatives has shown promise. For instance, studies on various L-amino alcohol derivatives have demonstrated excellent antifungal activities with broad-spectrum efficacy against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. nih.gov The activity of these compounds is often attributed to their ability to inhibit key fungal enzymes, such as sterol 14-demethylase (CYP51), which is crucial for the integrity of the fungal cell membrane. nih.gov

Furthermore, the introduction of a nitro group, a well-known pharmacophore in antimicrobial agents, can enhance the biological activity of pyridine-based compounds. Research on aminothioxanthones, which share some structural similarities with the core scaffold of interest, has shown that these compounds can exhibit significant and broad-spectrum antifungal effects. mdpi.com The mechanism of action for some of these compounds involves disruption of the fungal cell membrane's structural integrity. mdpi.com

The following table summarizes the minimum inhibitory concentration (MIC) values of some amino alcohol derivatives against various fungal strains, illustrating the potential of this chemical class.

Compound/DerivativeC. albicans (MIC µg/mL)C. tropicalis (MIC µg/mL)A. fumigatus (MIC µg/mL)C. neoformans (MIC µg/mL)
L-amino alcohol derivative 14i0.03-0.060.03-0.061-21-2
L-amino alcohol derivative 14n0.03-0.060.03-0.061-21-2
L-amino alcohol derivative 14s0.03-0.060.03-0.061-21-2
L-amino alcohol derivative 14v0.03-0.060.03-0.061-21-2

Table 1: Antifungal activity of selected L-amino alcohol derivatives. nih.gov

Antiprotozoal Effects

The 5-nitropyridine moiety is a key feature in several compounds with known antiprotozoal activity. Nitro-containing compounds are a significant class of anti-infective agents, with some being developed as drugs against parasitic diseases. mdpi.com For example, a series of 5-nitro-2-aminothiazole-based amides have been synthesized and evaluated as antitrypanosomatid agents, showing activity against Trypanosoma cruzi and Trypanosoma brucei. nih.gov The lipophilicity and electronic properties of these molecules play a crucial role in their activity. nih.gov

Additionally, amidinobenzimidazole derivatives containing a 1,2,3-triazole linker have been investigated for their antitrypanosomal activity. Certain derivatives demonstrated potent inhibitory activity against T. brucei, with some being more potent than the standard drug nifurtimox (B1683997) and exhibiting minimal toxicity towards mammalian cells. nih.gov While direct studies on this compound are limited, the established antiprotozoal potential of the 5-nitropyridine scaffold suggests that it could be a valuable component in the design of new antiprotozoal agents.

The table below presents the half-maximal inhibitory concentration (IC₅₀) values of some nitro-containing compounds against protozoan parasites.

Compound/DerivativeTrypanosoma cruzi (IC₅₀ µM)Trypanosoma brucei (IC₅₀ µM)Leishmania donovani (IC₅₀ µM)
5-Nitro-2-aminothiazole derivativeActive/Moderately ActiveActive/Moderately ActiveModerately Active
Amidinobenzimidazole derivative 8b-More potent than nifurtimox-

Table 2: Antiprotozoal activity of selected nitro-containing derivatives. nih.govnih.gov

Enzymatic Inhibition Studies

The 5-nitropyridine scaffold has been identified as a key pharmacophore in the design of various enzyme inhibitors. The electron-withdrawing nature of the nitro group can significantly influence the binding affinity of these molecules to the active sites of enzymes.

Urease Enzyme Inhibition

Urease is a nickel-dependent enzyme that plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of urease is a key strategy for treating these infections. nih.gov A study on pyridylpiperazine hybrid derivatives containing a nitropyridine moiety revealed their potential as urease inhibitors. Several derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) exhibited potent urease inhibition, with some compounds showing significantly lower IC₅₀ values than the standard inhibitor thiourea. nih.gov For instance, compounds 5b and 7e from this series were identified as the most active inhibitors. nih.gov

The structure-activity relationship studies indicated that the presence and position of substituents on the aryl group of the N-phenylpropionamide moiety significantly influenced the inhibitory activity. nih.gov

The following table showcases the urease inhibitory activity of selected nitropyridine derivatives.

CompoundIC₅₀ (µM)
5b 2.0 ± 0.73
5c 2.13 ± 0.82
5i 2.56 ± 0.55
7e 2.24 ± 1.63
Thiourea (Standard)23.2 ± 11.0

Table 3: Urease inhibitory activity of selected 1-(3-nitropyridin-2-yl)piperazine derivatives. nih.gov

Chymotrypsin (B1334515) Enzyme Inhibition

The development of inhibitors for chymotrypsin-like activities is an active area of research, as these enzymes are involved in cellular signaling pathways leading to cell proliferation. nih.gov

Factor IXa Inhibition as Potential Anticoagulant Agents

Factor IXa is a serine protease that plays a critical role in the intrinsic pathway of blood coagulation. Inhibition of Factor IXa is a promising strategy for the development of new anticoagulant drugs with a potentially lower risk of bleeding complications. nih.govnih.gov While direct evidence for the Factor IXa inhibitory activity of this compound is lacking, related structures have shown promise. For instance, isoserine derivatives have been patented as coagulation Factor IXa inhibitors, with some compounds exhibiting potent activity. nih.gov

The development of small molecule inhibitors targeting Factor IXa is an ongoing effort in the field of antithrombotic therapy.

Glycogen (B147801) Synthase Kinase 3 (GSK-3) Inhibition

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders and diabetes. nih.govyoutube.com A novel series of derivatives of 5-nitro-N2-(2-(pyridine-2ylamino)ethyl)pyridine-2,6-diamine has been shown to potently and selectively inhibit GSK-3. nih.gov These compounds demonstrated potency in the low nanomolar range and exhibited acceptable pharmacokinetic and pharmacodynamic properties for oral administration. nih.gov

Structure-activity relationship studies on N-(pyridin-3-yl)-2-amino-isonicotinamides have also identified potent and selective GSK-3 inhibitors. nih.gov These findings underscore the potential of the nitropyridine scaffold in the design of effective GSK-3 inhibitors.

The table below presents the GSK-3 inhibitory activity of representative compounds from a studied series.

CompoundGSK-3β IC₅₀ (nM)
Derivative of 5-nitro-N2-(2-(pyridine-2ylamino)ethyl)pyridine-2,6-diamineLow nanomolar range

Table 4: GSK-3 inhibitory activity of a representative nitropyridine derivative. nih.gov

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. Consequently, PDE4 inhibitors have been developed as anti-inflammatory therapeutics. nih.gov For instance, inhibitors like rolipram (B1679513) and piclamilast (B1677781) have been shown to reduce ethanol (B145695) intake in mice, a process linked to neuroinflammation. nih.gov While substituted pyridine (B92270) compounds are explored as anti-inflammatory agents, specific data detailing the PDE4 inhibitory activity, such as the half-maximal inhibitory concentration (IC₅₀), for this compound is not documented in the available literature. google.com

α-Glucosidase Enzyme Inhibition

α-Glucosidase is a key intestinal enzyme that breaks down complex carbohydrates into absorbable glucose. nih.gov Its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Numerous heterocyclic compounds, including pyridine derivatives, have been investigated for this property. For example, a series of indolo[1,2-b]isoquinoline derivatives showed potent α-glucosidase inhibition with IC₅₀ values significantly lower than the standard drug, acarbose. mdpi.com Similarly, studies on 3-aminopyridin-2(1H)-one derivatives have identified compounds with significant inhibitory activity. nih.govmdpi.com A review on bioactive nitropyridines noted that (5-nitropyridin-2-yl)imine ligands and their metal complexes were effective inhibitors of α-glucosidase, with the ligand itself showing an IC₅₀ value of 2.14 μg/mL. nih.gov However, no studies have specifically reported the α-glucosidase inhibitory potential of this compound.

Antimalarial Activity Investigations

The arylamino alcohol pharmacophore is a well-established structural motif in antimalarial drugs, present in classic agents like quinine (B1679958) and mefloquine. nih.gov This structural class, which includes γ-amino alcohols, is known to be crucial for antiplasmodial activity. nih.govrasayanjournal.co.in Research has focused on developing new arylamino alcohol derivatives to combat drug-resistant strains of Plasmodium falciparum. nih.govresearchgate.net Furthermore, 4-aminoquinoline-based hybrids continue to be a major focus of antimalarial drug discovery. nih.gov While these fields of research are active, specific investigations into the antimalarial efficacy of this compound have not been reported.

Anti-inflammatory Potential and Associated Molecular Targets

The anti-inflammatory potential of nitropyridine derivatives is an area of active research. The mechanism often involves the modulation of key inflammatory targets such as TNF-α, various interleukins (IL-1β, IL-6, IL-8), and enzymes like inducible nitric oxide synthase (iNOS). google.comnih.govmdpi.com For example, certain 5-nitropyrimidine-2,4-dione analogues have been synthesized and shown to inhibit nitric oxide production by targeting iNOS activity. nih.gov Similarly, amino derivatives of diaryl pyrimidines have been found to inhibit the synthesis of nitric oxide and IL-6 in macrophages. mdpi.com The anti-inflammatory effects of PDE4 inhibitors are linked to their ability to suppress the release of TNF-α and other cytokines. nih.gov While the 5-nitropyridine moiety is present in compounds designed as potential anti-inflammatory agents, the specific molecular targets and anti-inflammatory profile of this compound remain uninvestigated. nih.gov

Antioxidant Mechanisms and Free Radical Scavenging Properties

The antioxidant properties of various heterocyclic structures are well-documented. The mechanism often involves scavenging of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or the chelation of metal ions that can catalyze oxidative reactions. nih.gov Studies on derivatives of 8-hydroxyquinoline (B1678124) bearing nitro and amino groups have demonstrated potent antioxidant activity, with a 5-amino-8-hydroxyquinoline derivative showing an IC₅₀ value of 8.70 μM in a DPPH assay. nih.gov Additionally, aminopyridine-functionalized chitosan (B1678972) derivatives have shown enhanced radical scavenging ability compared to the parent polymer. mdpi.com In the context of nitropyridines, a Cu(II) complex with a (5-nitropyridin-2-yl)imine ligand was reported to have high antioxidant activity. nih.gov However, the free radical scavenging properties of this compound have not been specifically evaluated.

Structure-Activity Relationships (SAR) and Mechanistic Hypotheses Derived from Biological Data

Role of the Propan-1-ol Side Chain in Modulating Biological Activity

The incorporation of a propan-1-ol side chain at the 2-amino position of a 5-nitropyridine scaffold introduces key structural features that can significantly influence the compound's biological profile. The hydroxyl and amino groups of this side chain provide opportunities for hydrogen bonding, which can be crucial for interactions with biological targets. The length and flexibility of the three-carbon chain also play a role in orienting the molecule within a binding site.

While specific studies on this compound are not extensively detailed in publicly available literature, the principles of its contribution to biological activity can be inferred from studies on analogous structures, such as amino alcohol derivatives of other heterocyclic systems. For instance, in the development of antitubercular and antibacterial agents based on 2-methylbenzimidazole, the introduction of an amino alcohol side chain was a key strategy. These derivatives were synthesized through the ring-opening of an epoxide with various amines, highlighting the synthetic accessibility of such functionalities.

The table below illustrates the key functional groups of the propan-1-ol side chain and their potential roles in biological interactions.

Functional GroupPotential Role in Biological Activity
Hydroxyl (-OH) Hydrogen bond donor/acceptor, influences solubility, potential site for metabolism.
Amino (-NH-) Hydrogen bond donor/acceptor, influences basicity and electronic properties.
Propyl Chain Provides conformational flexibility, influences spatial orientation in binding sites.

Impact of Peripheral Substituent Modifications on Target Interactions

The biological activity of nitropyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. The 5-nitro group is a strong electron-withdrawing group, which significantly affects the electronic distribution of the entire molecule. This electronic modification can enhance the compound's reactivity and its ability to participate in specific binding interactions.

In related heterocyclic compounds, the nitro group has been shown to be critical for activity. For example, in a series of (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids designed as factor IXa inhibitors, the presence of the nitro group resulted in higher inhibition levels compared to similar compounds without it. nih.gov This underscores the importance of the nitro substituent for potent biological activity.

Modifications to other positions on the pyridine ring can also lead to significant changes in biological effects. For instance, the introduction of a methyl group, as seen in the compound 4-[(3-Methyl-5-nitropyridin-2-yl)amino]pentan-1-ol, can alter the molecule's lipophilicity and steric profile, potentially leading to improved cell permeability or more selective target binding. nih.gov

Computational studies on other nitro-containing heterocycles, such as nitroimidazoles, have demonstrated that electron-withdrawing substituents can increase properties like electrophilicity, which can be crucial for certain biological mechanisms of action. rsc.org These studies highlight that the position and inductive effects of substituents like the nitro group can cause major changes in physicochemical features and chemical reactivity. rsc.org

The following table summarizes the impact of key peripheral substituents on the properties and potential biological interactions of nitropyridine derivatives.

SubstituentPositionImpact on Molecular PropertiesPotential Effect on Target Interactions
Nitro (-NO2) 5Strong electron-withdrawing effect, increases electrophilicity.Can be essential for potent inhibition of specific enzymes. nih.gov
Amino (-NH-R) 2Acts as a linker for side chains, influences basicity and H-bonding.Orients the molecule within the binding site, forms key interactions.
Methyl (-CH3) (e.g., 3)Increases lipophilicity, introduces steric bulk.Can enhance cell permeability and selectivity of binding. nih.gov

Future Directions and Emerging Research Perspectives

Rational Design and Synthesis of Novel 3-((5-Nitropyridin-2-yl)amino)propan-1-ol Analogues with Enhanced Bioactivity and Selectivity

The rational design and synthesis of new analogues based on the this compound structure is a critical step toward improving its therapeutic index. This approach involves systematically modifying the core scaffold to optimize its interaction with biological targets, thereby enhancing potency and selectivity while minimizing off-target effects.

Future synthetic strategies are likely to focus on several key modifications:

Substitution on the Pyridine (B92270) Ring: Introducing various substituents (e.g., alkyl, aryl, halogen, or cyano groups) at different positions on the pyridine ring can modulate the electronic properties and steric hindrance of the molecule. This can influence binding affinity and selectivity for specific protein targets.

Modification of the Amino Linker: Altering the length, rigidity, and polarity of the propanolamino side chain can impact the compound's conformational flexibility and its ability to form key interactions, such as hydrogen bonds, within a target's binding site.

Derivatization of the Hydroxyl Group: The primary alcohol functional group offers a site for derivatization to create prodrugs with improved pharmacokinetic properties or to introduce new functionalities that could engage with the biological target.

Recent studies on other nitropyridine derivatives have demonstrated the feasibility of these approaches. For instance, various 2-substituted 5-nitropyridines have been synthesized and shown to possess a range of biological activities, underscoring the versatility of this scaffold in medicinal chemistry. chempanda.com The synthesis of hybrid molecules, such as linking the nitropyridine moiety to other pharmacologically active scaffolds, has also been explored to create compounds with dual or synergistic activities. nih.gov

Table 1: Potential Modifications for Analogue Synthesis

Structural Component Modification Strategy Potential Outcome
Pyridine RingIntroduction of electron-withdrawing or -donating groupsAltered electronic properties, improved binding affinity
Amino LinkerVariation of chain length and introduction of cyclic constraintsOptimized conformational flexibility, enhanced target engagement
Hydroxyl GroupEsterification, etherification, or conversion to other functional groupsImproved pharmacokinetic profile, introduction of new binding interactions

Advanced Mechanistic Investigations of Biological Activities at the Molecular and Sub-cellular Levels

A deeper understanding of how this compound and its analogues exert their biological effects is paramount for their development as therapeutic agents. Future research will need to employ a range of advanced techniques to dissect their mechanisms of action at both the molecular and subcellular levels.

At the molecular level, identifying the direct protein targets is a primary objective. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be utilized to pinpoint the specific proteins with which these compounds interact. For example, recent research has identified that certain 3-nitropyridine analogues act as microtubule-targeting agents by binding to the colchicine-site of tubulin, leading to cell cycle arrest and apoptosis. nih.gov X-ray crystallography of the compound bound to its target can provide atomic-level details of the interaction, guiding further structure-based drug design.

At the subcellular level, determining the localization of the compound within the cell is crucial. The physicochemical properties of a molecule, such as its lipophilicity and charge, can significantly influence its cellular uptake and distribution. duke.edu Advanced imaging techniques, including confocal fluorescence microscopy using fluorescently tagged analogues, can visualize the accumulation of the compound in specific organelles, such as the mitochondria or lysosomes. mdpi.com Studies on other pyridine derivatives have shown that subcellular localization can be manipulated through chemical modifications, which in turn affects their biological activity. duke.edumdpi.com Understanding where this compound and its derivatives accumulate can provide valuable clues about their mechanism of action and potential off-target effects.

Integration of High-Throughput Screening and Computational Approaches for Accelerated Drug Discovery

The discovery of new bioactive molecules based on the this compound scaffold can be significantly accelerated through the integration of high-throughput screening (HTS) and computational methods. nih.govctppc.org HTS allows for the rapid screening of large libraries of chemical compounds to identify "hits" that exhibit a desired biological activity. ctppc.orgnih.gov This can be particularly useful for exploring the vast chemical space of nitropyridine derivatives.

HTS assays can be designed to measure a variety of endpoints, from the inhibition of a specific enzyme to the modulation of a cellular pathway. nih.gov The development of automated and miniaturized screening platforms has made it possible to test hundreds of thousands of compounds in a short period. nih.gov

In parallel, computational approaches play a vital role in modern drug discovery. nih.gov These methods can be used to:

Virtual Screening: In silico screening of large compound databases to identify molecules that are predicted to bind to a specific biological target. This can help to prioritize compounds for experimental testing, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models can be used to predict the activity of newly designed analogues.

Molecular Docking and Dynamics Simulations: Simulating the interaction between a compound and its target protein at the atomic level. This can provide insights into the binding mode and help to rationalize the structure-activity relationships observed experimentally.

By combining the experimental power of HTS with the predictive capabilities of computational chemistry, researchers can create a more efficient and rational drug discovery pipeline for nitropyridine amino alcohol derivatives.

Exploration of Additional Pharmacological Targets and Therapeutic Applications for Nitropyridine Amino Alcohol Scaffolds

The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is found in a large number of biologically active compounds and approved drugs. mdpi.comnih.govmdpi.com This suggests that the nitropyridine amino alcohol scaffold may have the potential to interact with a wide range of pharmacological targets and be developed for various therapeutic applications.

While the initial biological activities of this compound may have been identified in a specific context, it is crucial to explore its potential in other disease areas. Broad-based phenotypic screening against a diverse panel of cell lines or disease models can uncover novel and unexpected therapeutic opportunities.

The nitropyridine moiety has been incorporated into compounds with a wide array of biological activities, including:

Anticancer: As demonstrated by microtubule-targeting agents. nih.gov

Enzyme Inhibition: Targeting kinases like JAK2 and GSK3, as well as enzymes such as urease and chymotrypsin (B1334515). nih.gov

Antimicrobial and Antifungal: The pyridine scaffold is present in numerous antimicrobial and antifungal agents. researchgate.netnih.gov

Anti-inflammatory: Certain pyridine derivatives have shown potential as anti-inflammatory agents. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 3-((5-Nitropyridin-2-yl)amino)propan-1-ol, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving nucleophilic substitution and catalytic hydrogenation. A common strategy is to react 5-nitro-2-chloropyridine with 3-aminopropan-1-ol under basic conditions (e.g., K₂CO₃ in DMF) to form the nitro-substituted intermediate. Subsequent reduction of the nitro group using Pd/C or Raney Ni under H₂ atmosphere yields the final product. Key factors affecting yield include:
  • Temperature control : Maintaining 60–80°C during substitution prevents side reactions.

  • Catalyst selection : Pd/C (10% w/w) achieves >90% reduction efficiency .

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Substitution5-nitro-2-chloropyridine, 3-aminopropan-1-ol, K₂CO₃, DMF, 70°C75–8592–95%
ReductionH₂ (1 atm), Pd/C, MeOH, RT90–95>98%

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Purity assessment requires orthogonal analytical methods:
  • HPLC : Use a C18 column (4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Monitor UV absorption at 254 nm to detect impurities (e.g., unreacted starting materials or nitro-reduction byproducts) .

  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 226.0821 (calculated for C₈H₁₁N₃O₃).

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) should show signals for the pyridinyl protons (δ 8.5–9.0 ppm), propanol backbone (δ 3.4–3.6 ppm), and NH (δ 6.8 ppm) .

    • Critical Note : Impurity thresholds should adhere to ICH guidelines (<0.15% for unknown impurities) .

Advanced Research Questions

Q. How does the stereochemistry of this compound derivatives affect their biological activity, and what methods are used to resolve enantiomers?

  • Methodological Answer : Stereochemistry significantly impacts bioactivity. For example, fluorinated analogs like (R/S)-3-amino-1-(3-((5-fluoro-2-(3-fluoropropyl)pentyl)oxy)phenyl)propan-1-ol show enantiomer-specific inhibition of enzymatic targets (e.g., IC₅₀ values differ by >10-fold) . Resolution strategies include:
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (α = 1.2) .

  • Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries or enzymatic catalysis (e.g., lipase-mediated kinetic resolution) .

    • Data Table :
EnantiomerBiological TargetIC₅₀ (nM)Selectivity Ratio (R/S)Reference
REnzyme X12 ± 21:8.5
SEnzyme X102 ± 158.5:1

Q. What strategies are employed to address discrepancies in biological assay results when testing this compound in different in vitro models?

  • Methodological Answer : Discrepancies often arise from variations in cell membrane permeability or off-target interactions. Mitigation strategies include:
  • Solubility Optimization : Use DMSO stock solutions (<0.1% v/v) to avoid solvent cytotoxicity. Confirm solubility via nephelometry .

  • Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to verify direct target binding in live cells .

  • Metabolite Screening : LC-MS/MS identifies nitro-reduction metabolites (e.g., amine derivatives) that may interfere with assays .

    • Case Study : In a 2023 study, conflicting IC₅₀ values (5 μM vs. 50 μM) between HEK293 and HepG2 cells were traced to differential expression of nitroreductases, resolved by using enzyme knockout models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.